Cas no 1374446-83-9 ((3-methylimidazol-4-yl)methanamine dihydrochloride)

(3-Methylimidazol-4-yl)methanamine dihydrochloride is a hydrochloride salt derivative of 3-methylimidazole-4-methanamine, commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. Its stable crystalline form and high purity make it suitable for precise chemical reactions, particularly in the development of heterocyclic compounds and bioactive molecules. The dihydrochloride salt enhances solubility in aqueous systems, facilitating its use in biochemical applications. This compound is valued for its role in synthesizing imidazole-based derivatives, which are prominent in medicinal chemistry due to their diverse pharmacological properties. Proper handling under controlled conditions is recommended to maintain its integrity and reactivity.
(3-methylimidazol-4-yl)methanamine dihydrochloride structure
1374446-83-9 structure
商品名:(3-methylimidazol-4-yl)methanamine dihydrochloride
CAS番号:1374446-83-9
MF:C5H11Cl2N3
メガワット:184.066938638687
MDL:MFCD09952750
CID:4594464
PubChem ID:92133497

(3-methylimidazol-4-yl)methanamine dihydrochloride 化学的及び物理的性質

名前と識別子

    • (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride
    • c-(3-Methyl-3H-imidazol-4-yl)-methylamine 2HCl
    • (3-methylimidazol-4-yl)methanamine dihydrochloride
    • (3-methylimidazol-4-yl)methanamine;dihydrochloride
    • Z2756841888
    • MDL: MFCD09952750
    • インチ: 1S/C5H9N3.2ClH/c1-8-4-7-3-5(8)2-6;;/h3-4H,2,6H2,1H3;2*1H
    • InChIKey: OFZIMQJFKWNKTQ-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N1(C)C=NC=C1CN

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 74.1
  • トポロジー分子極性表面積: 43.8

(3-methylimidazol-4-yl)methanamine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-216594-2.5g
(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride
1374446-83-9 95%
2.5g
$281.0 2023-09-16
Enamine
EN300-216594-0.05g
(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride
1374446-83-9 95%
0.05g
$36.0 2023-09-16
Life Chemicals
F1905-6638-5g
(3-methylimidazol-4-yl)methanamine dihydrochloride
1374446-83-9 95%+
5g
$447.0 2023-11-21
Life Chemicals
F1905-6638-0.25g
(3-methylimidazol-4-yl)methanamine dihydrochloride
1374446-83-9 95%+
0.25g
$133.0 2023-11-21
TRC
C284806-1g
c-(3-methyl-3h-imidazol-4-yl)-methylamine 2hcl
1374446-83-9
1g
$ 295.00 2022-04-01
Life Chemicals
F1905-6638-2.5g
(3-methylimidazol-4-yl)methanamine dihydrochloride
1374446-83-9 95%+
2.5g
$298.0 2023-11-21
Chemenu
CM324043-1g
(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride
1374446-83-9 95%
1g
$281 2021-08-18
A2B Chem LLC
AA50698-100mg
C-(3-Methyl-3h-imidazol-4-yl)-methylamine 2hcl
1374446-83-9 95%
100mg
$92.00 2024-04-20
A2B Chem LLC
AA50698-250mg
C-(3-Methyl-3h-imidazol-4-yl)-methylamine 2hcl
1374446-83-9 95%
250mg
$115.00 2024-04-20
Enamine
EN300-216594-1g
(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride
1374446-83-9 95%
1g
$153.0 2023-09-16

(3-methylimidazol-4-yl)methanamine dihydrochloride 関連文献

(3-methylimidazol-4-yl)methanamine dihydrochlorideに関する追加情報

(3-Methylimidazol-4-yl)methanamine Dihydrochloride (CAS No. 1374446-83-9): A Comprehensive Overview

(3-Methylimidazol-4-yl)methanamine dihydrochloride (CAS No. 1374446-83-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as 4-(aminomethyl)-1-methylimidazole dihydrochloride, is a derivative of imidazole, a versatile heterocyclic compound with a wide range of biological activities.

The molecular structure of (3-methylimidazol-4-yl)methanamine dihydrochloride consists of an imidazole ring substituted with a methyl group at the 3-position and an amino group at the 4-position, which is further derivatized into a dihydrochloride salt. This structure imparts the compound with specific chemical and biological properties that make it an interesting candidate for various research and development purposes.

In recent years, the study of (3-methylimidazol-4-yl)methanamine dihydrochloride has been driven by its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel drugs. The imidazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, making it useful in the design of metalloprotein inhibitors and other bioactive compounds.

One of the key areas of research involving (3-methylimidazol-4-yl)methanamine dihydrochloride is its role in the development of drugs targeting specific enzymes and receptors. For instance, imidazole derivatives have been explored for their potential as inhibitors of histamine receptors, which are involved in various physiological processes such as allergic reactions and gastric acid secretion. The amino group in (3-methylimidazol-4-yl)methanamine dihydrochloride can be modified to enhance its binding affinity to these targets, making it a valuable starting point for drug discovery.

Beyond its use in drug development, (3-methylimidazol-4-yl)methanamine dihydrochloride has also been studied for its potential applications in materials science. Imidazole-based compounds are known for their excellent thermal stability and ability to form supramolecular structures, which can be utilized in the development of functional materials such as catalysts and sensors.

In the context of pharmaceutical research, the synthesis and characterization of (3-methylimidazol-4-yl)methanamine dihydrochloride have been extensively documented. Various synthetic routes have been developed to produce this compound efficiently, including methods that involve the reaction of 1-methylimidazole with formaldehyde followed by reductive amination. These synthetic strategies have been optimized to ensure high yields and purity, which are crucial for downstream applications.

The biological activity of (3-methylimidazol-4-yl)methanamine dihydrochloride has been evaluated through a series of in vitro and in vivo studies. These studies have demonstrated that the compound exhibits potent activity against certain enzymes and receptors, making it a promising lead compound for further optimization. Additionally, its low toxicity profile has made it an attractive candidate for preclinical studies.

Recent advancements in computational chemistry have also contributed to our understanding of the properties and behavior of (3-methylimidazol-4-yl)methanamine dihydrochloride. Molecular modeling techniques have been used to predict its binding modes to target proteins and to identify key interactions that contribute to its biological activity. These insights have guided the rational design of more potent and selective derivatives.

In conclusion, (3-methylimidazol-4-yl)methanamine dihydrochloride (CAS No. 1374446-83-9) is a versatile compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and favorable biological properties make it an important molecule for ongoing research and development efforts. As new findings continue to emerge, the importance of this compound is likely to grow, paving the way for innovative applications in both academia and industry.

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